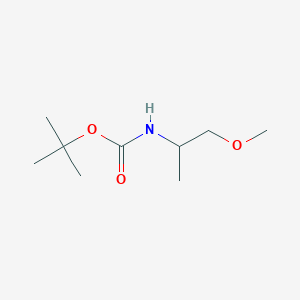

tert-Butyl (1-methoxypropan-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

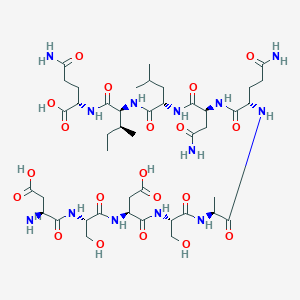

Tert-Butyl (1-methoxypropan-2-yl)carbamate serves as a vital intermediate in the synthesis of biologically active compounds. For instance, it has been utilized in the synthesis of omisertinib (AZD9291), showcasing its significance in pharmaceutical applications. The compound was synthesized from commercially available materials through a series of steps including acylation, nucleophilic substitution, and reduction, achieving a high total yield of 81% (Zhao et al., 2017).

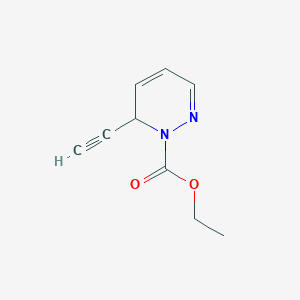

Isomorphous Crystal Structures

The compound has also been studied for its isomorphous crystal structures, particularly in the form of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate. These structures are part of an isostructural family and demonstrate how molecules link via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, highlighting intricate molecular interactions (Baillargeon et al., 2017).

Advanced Material Research

Natural Product Synthesis

The tert-butyl (1-methoxypropan-2-yl)carbamate group plays a pivotal role in synthesizing intermediates of natural products like jaspine B, possessing cytotoxic activity against various human carcinoma cell lines. The compound was synthesized from L-Serine through a multi-step process, demonstrating its utility in complex organic syntheses (Tang et al., 2014).

Hydrogen Bond Interplay

Studies have also focused on carbamate derivatives like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, analyzing their crystal structures and the nature of interactions within their molecular environment. This research highlights the significance of intermolecular interactions, particularly hydrogen bonds, in defining the structural characteristics of these compounds (Das et al., 2016).

Propiedades

IUPAC Name |

tert-butyl N-(1-methoxypropan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGZQPBXNUSHSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571542 |

Source

|

| Record name | tert-Butyl (1-methoxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(1-methoxypropan-2-yl)carbamate | |

CAS RN |

194156-54-2 |

Source

|

| Record name | tert-Butyl (1-methoxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.